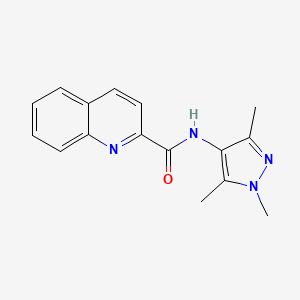
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor that targets the nuclear factor kappa B (NF-κB) pathway. The NF-κB pathway plays a crucial role in regulating immune response, inflammation, and cell survival. Dysregulation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TPCA-1 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用机制
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide targets the NF-κB pathway by inhibiting the activity of the enzyme IKKβ, which is responsible for activating NF-κB. By blocking this pathway, this compound reduces the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer cells, this compound inhibits cell growth and induces apoptosis. In autoimmune disorders, this compound reduces inflammation and disease severity. In inflammatory diseases, this compound improves survival and reduces inflammation.
实验室实验的优点和局限性
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide has several advantages for lab experiments, including its specificity for the NF-κB pathway, its ability to inhibit IKKβ activity, and its potential therapeutic applications. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide research. One area of interest is the development of more potent and selective IKKβ inhibitors. Another area of interest is the investigation of this compound in combination with other therapeutic agents for cancer and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, the potential toxicity of this compound at high doses needs to be further investigated.
合成方法
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide can be synthesized using a multistep process involving the reaction of 2-chloroquinoline-3-carboxylic acid with 1,3,5-trimethylpyrazole in the presence of a base, followed by a coupling reaction with an amine to form the final product.
科学研究应用
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide has been extensively studied in preclinical models for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and pancreatic cancer cells. This compound has also been studied in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis, where it has been shown to reduce inflammation and disease severity. In addition, this compound has been investigated in inflammatory diseases such as sepsis and acute lung injury, where it has been shown to improve survival and reduce inflammation.
属性
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-15(11(2)20(3)19-10)18-16(21)14-9-8-12-6-4-5-7-13(12)17-14/h4-9H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGCADYAIJEQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7475837.png)
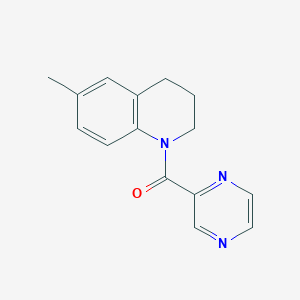

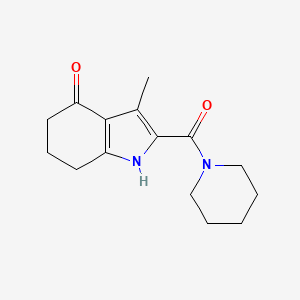
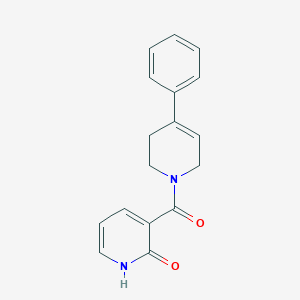
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7475872.png)

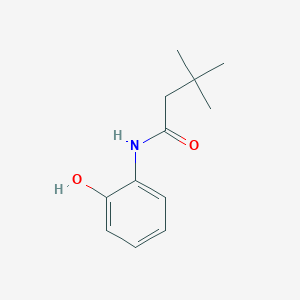
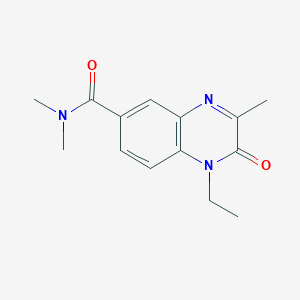
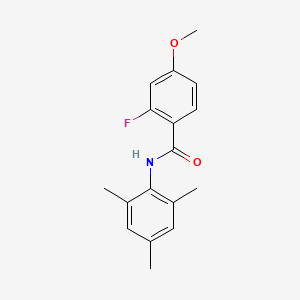
![N-[(3-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7475906.png)

